2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)10-16-12-28-20(23-16)27-11-13-3-5-14(21)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPPEIQFZDWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring, a chlorobenzylthio group, and a methoxyphenyl acetamide moiety. Its molecular formula is , and it has garnered attention for potential applications in medicinal chemistry due to its antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The unique structure of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide allows it to interact with various biological targets. The thiazole ring is known for its role in enhancing the biological activity of compounds by modulating enzyme interactions and cellular pathways.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.84 g/mol |
| Functional Groups | Thiazole, Chlorobenzylthio, Acetamide |
Antimicrobial Activity
Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties . The presence of the thiazole ring and chlorobenzyl thio group may enhance the compound's ability to inhibit bacterial growth. Studies have shown that similar thiazole derivatives can effectively combat antibiotic-resistant strains by targeting specific enzymes involved in bacterial fatty acid biosynthesis .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties . The specific structure of this compound may enhance its efficacy against certain cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines, revealing that those with electron-withdrawing groups (like chlorine) exhibited higher activity. The IC50 values for certain derivatives ranged from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent anticancer potential .
While specific mechanisms for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide remain under investigation, it is hypothesized that the compound may interact with cellular receptors or enzymes to modulate signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with other thiazole derivatives that have been studied for similar biological activities.
Table 2: Comparison of Thiazole Derivatives
| Compound Name | Biological Activity | IC50 Values (µg/mL) |
|---|---|---|
| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Antimicrobial | Not specified |
| Benzothiazole derivatives | Anticancer, antimicrobial | Varies |
| N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide | Antibacterial against gram-positive strains | Not specified |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Acetamide Derivatives
Structural Insights :
- Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., compound 5j) exhibit higher synthetic yields (82%) compared to thiazole analogs (e.g., 8c: 21%), likely due to differences in reaction kinetics or steric hindrance .
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound and Epirimil is associated with enhanced pharmacokinetic profiles, including predicted high oral bioavailability . In contrast, halogenated phenyl groups (e.g., 3,4-dichlorophenyl in ) improve crystallinity and intermolecular interactions (e.g., N–H⋯N hydrogen bonds).
Pharmacological and ADMET Comparisons
Table 2: Pharmacological and ADMET Profiles of Selected Compounds
Key Findings :
- Epirimil: Demonstrates anticonvulsant efficacy in vivo, supported by molecular docking studies targeting neurological receptors.
- Toxicity Trends : Triazole derivatives with dimethoxyphenyl groups (e.g., ) show low acute toxicity risks, suggesting that the 3,4-dimethoxy substitution may mitigate adverse effects in acetamide-based compounds.
Crystallographic and Conformational Analysis
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide reveals a dihedral angle of 61.8° between the thiazole and phenyl rings, indicative of steric and electronic effects influencing molecular packing. Hydrogen-bonding interactions (e.g., R₂²(8) motifs in ) are critical for stability and could be replicated in the target compound due to its acetamide backbone.
Q & A
Basic Research Questions
What are the key synthetic pathways for synthesizing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Thiazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions (e.g., NaOH/EtOH) .
Introduction of the 4-chlorobenzylthio group : Achieved via nucleophilic substitution using 4-chlorobenzyl halides in polar aprotic solvents (e.g., DMF) .
Acetamide group attachment : Reacting intermediates with acetic anhydride or acetyl chloride under basic catalysis (e.g., pyridine) .
Optimization strategies :
- Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions .
- Use TLC and NMR spectroscopy to monitor reaction progress and confirm intermediate purity .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms functional groups (e.g., thiazole protons at δ 7.2–7.5 ppm, aromatic acetamide signals) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~449.3 for C20H18ClN3O3S2) .
- IR spectroscopy : Identifies key bonds (e.g., C=O stretch at ~1650 cm⁻¹, S-C=S at ~680 cm⁻¹) .
- HPLC : Assesses purity (>95%) and detects impurities .
What are the common impurities formed during synthesis, and how are they mitigated?
- Byproducts : Unreacted intermediates (e.g., free thiols or unsubstituted thiazoles) due to incomplete substitution .
- Mitigation :
- Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .
- Recrystallize from ethanol to remove polar impurities .
- Use preparative HPLC for high-purity isolation .
Advanced Research Questions
How do structural modifications (e.g., 4-chlorobenzyl, thiazole, and dimethoxyphenyl groups) influence biological activity?
- 4-Chlorobenzylthio group : Enhances lipophilicity and membrane permeability, improving antimicrobial activity against Gram-positive bacteria .
- Thiazole core : Facilitates π-π stacking with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
- 3,4-Dimethoxyphenyl acetamide : Methoxy groups increase electron density, potentially boosting interaction with hydrophobic protein pockets .
Comparative SAR : Analogues lacking the chlorine atom show reduced activity (e.g., MIC >50 µM vs. ~12.5 µM for chlorinated derivatives) .
How can contradictory biological activity data between in vitro and in vivo studies be resolved?
- In vitro-in vivo disconnect : May arise from poor bioavailability or metabolic instability.
- Methodological approaches :
- Pharmacokinetic profiling : Assess plasma stability and hepatic microsomal metabolism to identify degradation pathways .
- Prodrug design : Modify the acetamide group (e.g., esterification) to enhance solubility and absorption .
- Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability .
What computational strategies predict this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding with targets like EGFR or β-lactamase. Key interactions:
- Thiazole sulfur forms hydrogen bonds with catalytic residues .
- 4-Chlorobenzyl group occupies hydrophobic pockets .
- MD simulations : Validate binding stability over 100 ns trajectories (RMSD <2 Å indicates stable complexes) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, OCH3) with IC50 values to guide derivative design .
Methodological Notes
- Experimental design : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate measurements to ensure reproducibility .
- Data contradiction analysis : Use ANOVA to compare batch-to-batch variability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
